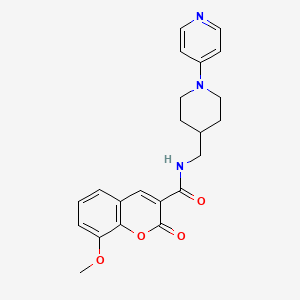![molecular formula C18H18F3NO4S B2489857 2-羟基-2-甲基-3-[(4-甲基苯基)磺酰]-N-[3-(三氟甲基)苯基]丙酰胺 CAS No. 338424-47-8](/img/structure/B2489857.png)
2-羟基-2-甲基-3-[(4-甲基苯基)磺酰]-N-[3-(三氟甲基)苯基]丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to 2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide often involves multi-step chemical processes. For instance, Alonso et al. (2005) described the use of 3,5-bis(trifluoromethyl)phenyl sulfones in the Julia-Kocienski olefination reaction, a method that could potentially be adapted for synthesizing variants of the compound by employing appropriate sulfones and carbonyl compounds (Alonso, Fuensanta, Nájera, & Varea, 2005).
Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques. For example, Olivato et al. (2009) conducted spectroscopic and theoretical studies on N-methoxy-N-methyl-2-[(4′-substituted) phenylsulfonyl]propanamides, providing insights into the conformers and configurations of similar sulfonamide compounds, which are crucial for understanding their chemical behavior (Olivato, Domingues, Reis, Vinhato, Mondino, Zukerman-Schpector, Rittner, & Colle, 2009).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide compounds can lead to various transformations and products. Zmijewski et al. (2006) explored the application of biocatalysis to drug metabolism, demonstrating the potential for microbial-based systems to produce metabolites of biaryl-bis-sulfonamide compounds, which may apply to the synthesis and modification of 2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. For instance, Wang and He (2011) described the synthesis, characterization, and crystal structure of a related compound, providing a foundation for understanding the physical characteristics of similar sulfonamide derivatives (Wang & He, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other substances, are key to the compound's applications and behavior in various environments. Studies like those conducted by Chohan and Shad (2011) on sulfonamide-derived compounds and their metal complexes offer insights into the reactivity and potential coordination chemistry of compounds like 2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide (Chohan & Shad, 2011).
科学研究应用
量子化学研究
- 量子化学分析:使用量子化学方法对该化合物进行了分析,以了解其分子性质。这些研究提供了关于化合物的潜在能量、键合相互作用和电子性质的见解,这对于了解其在不同应用中的行为至关重要 (Otuokere & Amaku, 2015)。
药代动力学和代谢
- 药代动力学特性:已对相关化合物的药代动力学和代谢进行了研究。这些研究探讨了吸收速率、清除、分布以及生物系统中代谢物的鉴定等方面 (Wu et al., 2006)。
合成和构效关系
- 合成和抗雄激素活性:已对该化合物衍生物的合成和构效关系进行了研究。这些研究有助于了解分子上不同取代基如何影响其生物活性,特别是在抗雄激素性质的背景下 (Tucker et al., 1988)。
分子成像应用
- 前列腺癌成像的放射合成:该化合物及其衍生物已被用于开发用于前列腺癌成像的放射配体。这涉及创建碳-11标记的衍生物,用于正电子发射断层扫描(PET),为医学成像和诊断提供宝贵工具 (Gao et al., 2011)。
分子对接研究
- 生物活性的分子对接:该化合物已经接受了分子对接研究,以探索其与生物靶标(如前列腺癌蛋白)的相互作用。这些研究对于药物设计和了解分子的潜在治疗应用至关重要 (Chandralekha et al., 2019)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-hydroxy-2-methyl-3-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4S/c1-12-6-8-15(9-7-12)27(25,26)11-17(2,24)16(23)22-14-5-3-4-13(10-14)18(19,20)21/h3-10,24H,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOORFTSUBJMPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

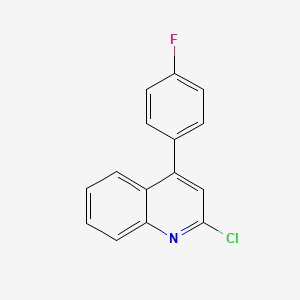
![1-Cyclobutyl-3-methyl-3-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2489778.png)
![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2489780.png)
![3-(2H-1,3-benzodioxol-5-yl)-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}prop-2-enenitrile](/img/structure/B2489782.png)
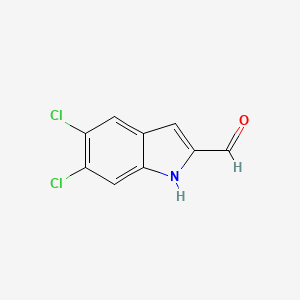

![(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2489788.png)
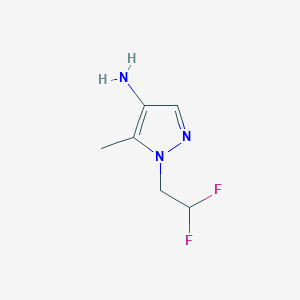
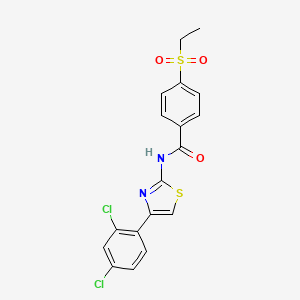
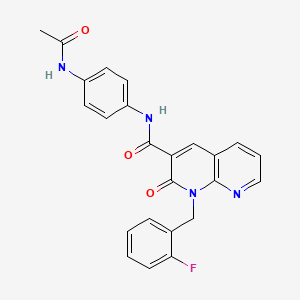
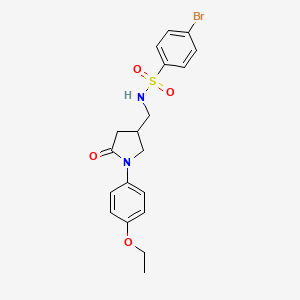
![2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2489795.png)
![N-[4-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide](/img/structure/B2489796.png)
